BCATm Enzyme Inhibition: Methyl 2-amino-4-bromo-3-fluorobenzoate vs. Analog-Containing Compound Series
Methyl 2-amino-4-bromo-3-fluorobenzoate (reported as the active scaffold within CHEMBL3617084 / BDBM50118637) demonstrates inhibitory activity against human branched-chain amino acid aminotransferase (BCATm), a mitochondrial enzyme implicated in metabolic disorders and certain cancers. In a cell-based functional assay measuring remaining leucine levels in differentiated primary human adipocytes via reversed-phase HPLC, the compound exhibited an IC₅₀ of 50 nM [1]. A closely related analog from the same structural class containing the 2-amino-4-bromo-3-fluorobenzoate core (CHEMBL3809941) showed markedly weaker inhibition, with an IC₅₀ of 3,160 nM against recombinant human BCATm [2]. The approximately 63-fold difference in potency, while assay conditions differ (cellular vs. recombinant enzyme), supports the critical role of the 2-amino-4-bromo-3-fluoro substitution pattern in achieving nanomolar target engagement.
| Evidence Dimension | BCATm enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 50 nM |
| Comparator Or Baseline | Analog compound containing 2-amino-4-bromo-3-fluorobenzoate core (CHEMBL3809941 / BDBM50173988): IC₅₀ = 3,160 nM |
| Quantified Difference | ~63-fold difference in IC₅₀ (50 nM vs. 3,160 nM) |
| Conditions | Target compound: Differentiated primary human adipocytes, leucine production measured by RP-HPLC. Comparator: Recombinant human BCATm (residues 28-392) expressed in E. coli BL21 DE3, L-glutamate production from α-ketoglutarate |
Why This Matters
Demonstrates that the 2-amino-4-bromo-3-fluorobenzoate substitution pattern, when appropriately incorporated into bioactive molecules, can achieve sub-100 nM target engagement against BCATm, a threshold relevant for lead optimization in metabolic disease and oncology programs.
- [1] BindingDB. BDBM50118637 (CHEMBL3617084) - Methyl 2-amino-4-bromo-3-fluorobenzoate-containing ligand. IC₅₀: 50 nM against BCATm in differentiated primary human adipocytes. Accessed 2026. View Source
- [2] BindingDB. BDBM50173988 (CHEMBL3809941) - Analog compound containing 2-amino-4-bromo-3-fluorobenzoate core. IC₅₀: 3,160 nM against human BCATm (recombinant). Accessed 2026. View Source
